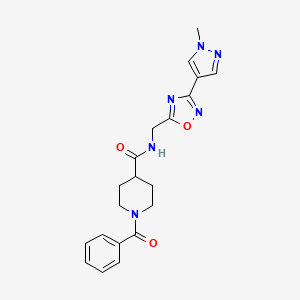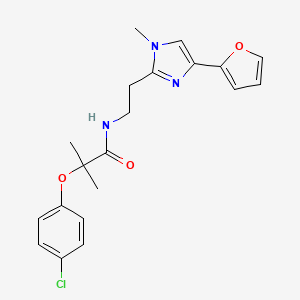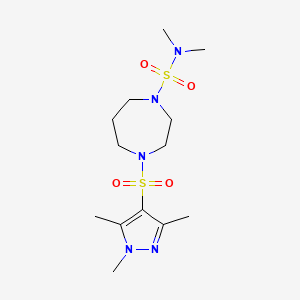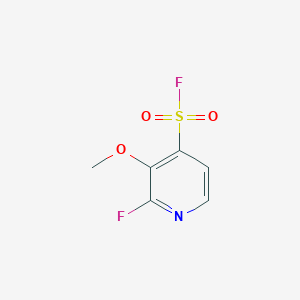
1-benzoyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a synthetic compound with a complex molecular structure. This compound is characterized by its benzoyl and piperidine groups, alongside the presence of pyrazole and oxadiazole moieties. It serves as an intriguing subject of study due to its multifaceted applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Preparation of this compound involves a series of carefully controlled synthetic steps. The typical synthetic route includes the following steps:
Step 1: Formation of the benzoyl group through acylation.
Step 2: Introduction of the piperidine ring via cyclization.
Step 3: Addition of the oxadiazole ring through a cycloaddition reaction.
Step 4: Final coupling with 1-methyl-1H-pyrazole through a condensation reaction.
Industrial Production Methods: In an industrial setting, the production of 1-benzoyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide would require:
Large-scale synthesis: utilizing continuous flow reactors to ensure consistent yield and purity.
Optimized reaction conditions: , such as temperature control and solvent selection, to maximize efficiency.
Purification techniques: like crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may occur using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions are possible due to the presence of various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous media.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Generation of reduced amide forms.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
This compound has broad applications across different scientific domains:
Chemistry
Used as a building block for the synthesis of complex organic molecules.
Functions as a ligand in coordination chemistry.
Biology
Serves as a molecular probe for studying biochemical pathways.
Potentially involved in enzyme inhibition studies.
Medicine
Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Examined as a possible drug candidate in medicinal chemistry.
Industry
Utilized in material science for the development of novel polymers.
Applied in the design of agrochemicals for improved crop protection.
Mechanism of Action
Effects and Pathways
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors.
It may inhibit enzyme activity by binding to the active site or alter receptor function through agonistic or antagonistic actions.
Molecular Targets and Pathways
Targets could include kinases, proteases, or G-protein coupled receptors.
Pathways affected may involve signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Unique Features
The presence of the 1-methyl-1H-pyrazole and 1,2,4-oxadiazole rings distinguishes it from many other compounds in its class.
Its multi-functional nature allows for versatile applications in different research fields.
Similar Compounds
1-benzoyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide: : Shares a similar core structure but differs in the substituent groups.
N-benzoyl-N'-(1-methyl-1H-pyrazol-4-yl)urea: : Contains the pyrazole ring but lacks the piperidine and oxadiazole rings.
1-benzoyl-N-(2-methyl-1H-pyrazol-3-yl)piperidine-4-carboxamide: : Similar in having the piperidine and pyrazole moieties but differs in the position of the methyl group.
There you have it! A detailed exploration of the compound 1-benzoyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide
Properties
IUPAC Name |
1-benzoyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-25-13-16(11-22-25)18-23-17(29-24-18)12-21-19(27)14-7-9-26(10-8-14)20(28)15-5-3-2-4-6-15/h2-6,11,13-14H,7-10,12H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPNSOLDCUQOMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-methyl 4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2581611.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2581612.png)
![1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2581614.png)
![ethyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2581616.png)
![6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2581617.png)
![1-[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propan-1-one](/img/structure/B2581618.png)
![7-benzyl-N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2581620.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2581621.png)
![5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}pyrazine-2-carboxamide](/img/structure/B2581622.png)


![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2581625.png)
